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molecular formula C12H16O3 B8642047 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid

2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid

Cat. No. B8642047
M. Wt: 208.25 g/mol
InChI Key: UHNQBMHNYDFJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465815B2

Procedure details

Using 2,5-dimethylphenol, the title compound was synthesized in the same manner as in Reference Example 36. Yield 57%. Melting point: 107-109° C. (ethyl acetate-hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].[C:10]([O:13]CC)(=[O:12])C.CCC[CH2:19][CH2:20][CH3:21]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][C:20]([CH3:19])([CH3:21])[C:10]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)O
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC(C(=O)O)(C)C)C=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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